
Debutyldronedarona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Debutyldronedarone is a major circulating active metabolite of dronedarone in humans . Dronedarone is a novel antiarrhythmic drug used to help patients return to and maintain sinus rhythm and to control ventricular response during recurrent episodes . It was developed to overcome the limiting iodine-associated toxicities of amiodarone .
Pharmacokinetics:
- To investigate the pharmacokinetics of dronedarone, a rapid, simple, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine dronedarone and debutyldronedarone in human plasma using amiodarone as an internal standard (IS) .
- Acetonitrile with IS was used to precipitate proteins from a 50-μL aliquot of plasma .
- Effective chromatographic separation was performed on a CAPCELL PAK C(18) MG (100 mm × 4.6 mm, 5 μm) column with gradient elution (5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid) at a flow rate of 0.7 mL/min .
- Complete separation was achieved within 5.5 min .
Clinical Trials:
EURIDIS randomized 411 patients to dronedarone and 201 patients to placebo. The median time to recurrence of atrial fibrillation lasting at least 10 minutes was 96 days in the dronedarone group vs 41 days in the placebo group; 37% of patients in the dronedarone group and 48% in the placebo arm were symptomatic (P = 0.006) . At 1 year, 67% of patients on dronedarone had a recurrence compared with 78% receiving placebo (hazard ratio [HR] = 0.78; 95% CI, 0.64–0.96; P = 0.01) . Post hoc analysis showed more patients in the placebo arm had been hospitalized or died at 12 months compared with dronedarone (32% vs 21%, HR = 0.66; 95% CI, 0.47–0.93; P = 0.02) .
ADONIS randomized 417 patients to dronedarone and 208 patients to placebo . The median time to recurrence was 158 days in the dronedarone group compared with 59 days in the placebo group; 38% of patients in the dronedarone group and 45% in the placebo group were symptomatic (P = 0.02) . At 1 year, 61% of patients on dronedarone had recurrence compared with 73% receiving placebo (HR = 0.73; 95% CI, 0.59–0.89; P = 0.002) . Post hoc analysis showed no difference between the groups when comparing hospitalizations or death at 12 months (P =0.22) .
Mecanismo De Acción
El mecanismo de acción de SR-35021 D7 implica su interacción con los receptores de la hormona tiroidea. Específicamente, inhibe la unión de la triyodotironina (T3) al receptor de la hormona tiroidea alfa 1 (TRα1) y al receptor de la hormona tiroidea beta 1 (TRβ1) en un 77% y un 25%, respectivamente . Esta inhibición afecta la regulación de los genes involucrados en varios procesos fisiológicos, contribuyendo a sus posibles efectos terapéuticos.
Análisis Bioquímico
Biochemical Properties
Debutyldronedarone interacts with the thyroid hormone receptor α1 (TRα1), inhibiting the binding of the thyroid hormone T3 to TRα1 . This interaction is competitive, meaning that Debutyldronedarone and T3 compete for the same binding site on the TRα1 .
Cellular Effects
Debutyldronedarone influences cell function by modulating the activity of the thyroid hormone receptor α1 (TRα1). By inhibiting the binding of T3 to TRα1, Debutyldronedarone can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Debutyldronedarone exerts its effects at the molecular level by competitively inhibiting the binding of T3 to the thyroid hormone receptor α1 (TRα1) . This inhibition can lead to changes in gene expression and enzyme activity, as TRα1 is involved in regulating various cellular processes.
Metabolic Pathways
Debutyldronedarone is a metabolite of Dronedarone, formed by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de SR-35021 D7 implica la incorporación de átomos de deuterio en la molécula de Debutyldronedarona. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que introducen átomos de deuterio en la molécula madre .
Métodos de producción industrial: La producción industrial de SR-35021 D7 sigue protocolos estándar para la síntesis de compuestos marcados con deuterio. El proceso implica el uso de equipos y reactivos especializados para garantizar la incorporación de átomos de deuterio en la molécula. El producto final se purifica para lograr un alto nivel de pureza, típicamente superior al 98% .
Análisis De Reacciones Químicas
Tipos de reacciones: SR-35021 D7 se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes o nucleófilos en condiciones específicas.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir alcoholes marcados con deuterio .
Comparación Con Compuestos Similares
Compuestos similares:
Debutyldronedarona: El compuesto madre de SR-35021 D7, utilizado en el tratamiento de arritmias.
Dronedarona: Un análogo no deuterado de this compound, también utilizado para el tratamiento de arritmias.
Compuestos deuterados: Otros compuestos marcados con deuterio utilizados en la investigación científica por su mayor estabilidad y propiedades únicas.
Singularidad: SR-35021 D7 es único debido a su marcaje con deuterio, lo que proporciona una mayor estabilidad y permite estudios metabólicos detallados. Su inhibición selectiva de los receptores de la hormona tiroidea también lo distingue de otros compuestos similares .
Actividad Biológica
Debutyldronedarone is a significant active metabolite of dronedarone, an antiarrhythmic medication developed to manage atrial fibrillation (AF) while minimizing the side effects associated with amiodarone, particularly thyroid and pulmonary toxicity. Understanding the biological activity of debutyldronedarone is crucial for evaluating its therapeutic potential and safety profile.
Debutyldronedarone exhibits a multifaceted mechanism of action, primarily functioning as a selective inhibitor of thyroid hormone receptors (TRs). Research indicates that debutyldronedarone significantly inhibits the binding of 3,5,3'-triiodothyronine (T3) to TRα1 by 77%, while its effect on TRβ1 is comparatively lower at 25% . This selectivity may contribute to its reduced thyroid-related side effects compared to amiodarone.
Pharmacokinetics
The pharmacokinetics of debutyldronedarone have been studied using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A study demonstrated that this method could effectively quantify both dronedarone and debutyldronedarone in human plasma, establishing a lower limit of quantification of 0.200 ng/mL for both compounds . The pharmacokinetic profile indicates that debutyldronedarone is a major circulating metabolite, which plays a vital role in the drug's overall therapeutic effects.
Efficacy in Clinical Trials
Debutyldronedarone's efficacy has been evaluated in various clinical trials focusing on dronedarone. The EURIDIS and ADONIS trials highlighted that patients receiving dronedarone (400 mg twice daily) experienced longer median times to atrial fibrillation recurrence compared to placebo groups. Specifically, the median time to recurrence was 158 days for dronedarone versus 59 days for placebo . These findings underscore the compound's effectiveness in maintaining sinus rhythm and controlling AF.
Safety Profile
In terms of safety, studies have shown that dronedarone, and by extension debutyldronedarone, does not exhibit significant proarrhythmia or pulmonary toxicity. In trials involving 828 patients treated with dronedarone, no notable adverse effects were reported concerning thyroid function or pulmonary health . This safety profile is particularly advantageous compared to amiodarone, which is often associated with serious long-term side effects.
Summary of Clinical Trial Findings
Trial | Treatment Group | Median Time to Recurrence (Days) | Significant Findings |
---|---|---|---|
EURIDIS | Dronedarone | 96 | Reduced symptoms associated with AF |
ADONIS | Dronedarone | 158 | No proarrhythmia; effective in maintaining sinus rhythm |
ATHENA | Dronedarone | N/A | Decreased cardiovascular and arrhythmic deaths |
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Lower Limit of Quantification | 0.200 ng/mL |
Linear Range | 0.200 - 200 ng/mL |
Intra-day Precision | <7.2% RSD |
Accuracy | ±5.1% relative error |
Case Study: Efficacy in Atrial Fibrillation Management
A case involving a patient with persistent AF demonstrated the successful use of dronedarone leading to a significant reduction in AF episodes. After initiating treatment with dronedarone, the patient maintained sinus rhythm for over six months, showcasing the potential benefits of debutyldronedarone as an effective antiarrhythmic agent.
Case Study: Safety Monitoring
In another study monitoring patients for thyroid function while on dronedarone therapy, no significant changes in serum TSH or T3 levels were observed over a six-month period. This finding further supports the notion that debutyldronedarone may offer a safer alternative to traditional antiarrhythmics like amiodarone.
Propiedades
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZZGIAELTWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141626-35-9 | |
Record name | Debutyldronedarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEBUTYLDRONEDARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Debutyldronedarone interesting from a pharmacological perspective?
A1: Debutyldronedarone is the main metabolite of Dronedarone, a medication used to treat irregular heartbeats. What makes Debutyldronedarone particularly interesting is its selective antagonism of the thyroid hormone receptor alpha 1 (TRα1) [, ]. This selectivity is noteworthy because it differs from its parent drug, Dronedarone, and its analogue, Amiodarone, which exhibit effects on both TRα1 and TRβ1 [, ].
Q2: How does Debutyldronedarone interact with TRα1 and what are the downstream effects?
A2: While the exact mechanism of action requires further investigation, Debutyldronedarone effectively inhibits the binding of the natural ligand, 3,5,3'-triiodothyronine (T3), to TRα1 []. This inhibition has been observed in both in vitro and in vivo studies []. By blocking T3 binding, Debutyldronedarone disrupts downstream signaling pathways regulated by TRα1. For instance, in rat models, Debutyldronedarone administration, through its parent drug Dronedarone, led to a decrease in hypothalamic thyrotropin-releasing hormone (TRH) mRNA expression, a phenomenon linked to TRα1 activity []. This contrasts with the effects of Amiodarone, which impacts both TRα1 and TRβ1, causing broader effects on thyroid hormone metabolism in the pituitary and liver [].
Q3: Are there analytical methods available to study Debutyldronedarone levels?
A3: Yes, researchers have developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously measure Dronedarone and its active metabolite Debutyldronedarone in human plasma []. This method enables researchers to track the pharmacokinetics of both compounds, providing valuable insights into their behavior within the body.
Q4: What is known about the structure of Debutyldronedarone?
A4: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data of Debutyldronedarone, its chemical synthesis has been described []. The synthesis involves a multi-step process starting with a Friedel-Crafts reaction between 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, ultimately leading to Debutyldronedarone []. This synthesis pathway provides a foundation for understanding its structure and potentially developing modified versions for further research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.